
3-Ethyl-6-fluoro-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-fluoro-2-methylbenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom onto the benzene ring. The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, alkylation, and oxidation under controlled conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration; NFSI for fluorination.
Major Products:
Oxidation: 3-Ethyl-6-fluoro-2-methylbenzoic acid.
Reduction: 3-Ethyl-6-fluoro-2-methylbenzyl alcohol.
Substitution: 3-Ethyl-6-fluoro-2-methyl-4-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6-fluoro-2-methylbenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3-Ethyl-6-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity to these targets. For example, in biological systems, the compound may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2-methylbenzaldehyde: Lacks the ethyl group at the third position.
3-Ethyl-2-fluoro-6-methylbenzaldehyde: Similar structure but different positional isomer.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains chlorine and trifluoromethyl groups instead of ethyl and methyl groups.
Uniqueness: 3-Ethyl-6-fluoro-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
3-ethyl-6-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-3-8-4-5-10(11)9(6-12)7(8)2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DBLAUNNJSQGWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)F)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


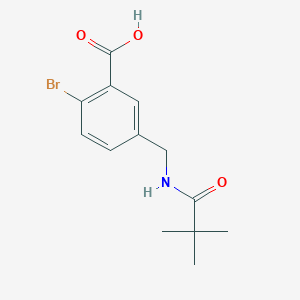
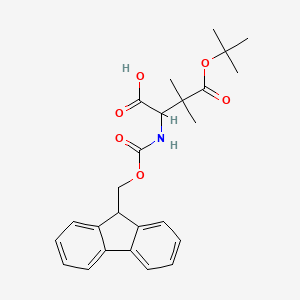
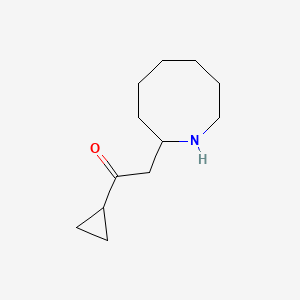
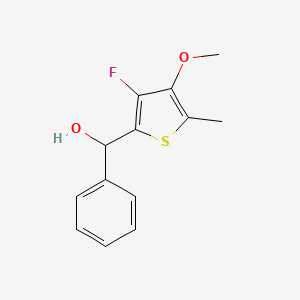
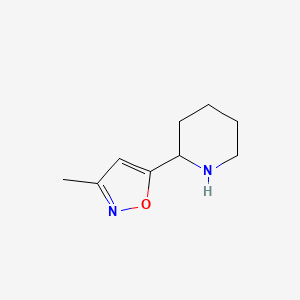
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)



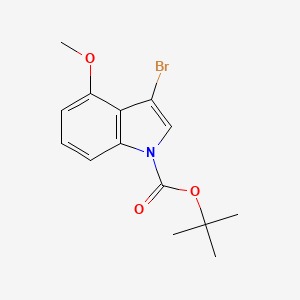


![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

